molecular formula C11H10N2O2S B1451878 Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate CAS No. 887247-25-8

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate

Cat. No.: B1451878
CAS No.: 887247-25-8
M. Wt: 234.28 g/mol
InChI Key: MTWPBJBUARILTH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate typically involves the formation of the thiophene ring followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with pyridine-4-amine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is unique due to the specific positioning of the pyridinyl group, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of targeted pharmaceuticals and advanced materials .

Biological Activity

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate, with the CAS number 887247-25-8, is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Chemical FormulaC₁₁H₁₀N₂O₂S
Molecular Weight234.28 g/mol
IUPAC NameThis compound
PubChem CID43155531

This compound contains a thiophene ring fused with a pyridine moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

The compound has shown promising results in cancer research. A study evaluated its antitumor effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives of this compound inhibited cell proliferation significantly, with minimal effects on non-tumorigenic cells . The most potent derivative exhibited a GI50 concentration of 13 μM, leading to reduced cell viability and altered cell cycle profiles .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is thought to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Observations from studies suggest it can induce G0/G1 phase arrest in cancer cells, reducing their ability to progress through the cell cycle .
  • Apoptosis Pathways : Although initial studies did not show significant changes in apoptotic markers like PARP or caspase-3, further investigations are needed to clarify its role in apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy in clinical settings. Preliminary data suggest that modifications to the compound's structure could enhance its pharmacokinetic profile .

Case Studies and Research Findings

  • Antitumor Evaluation : In vitro studies demonstrated that specific derivatives of this compound significantly inhibited growth in TNBC cell lines while sparing non-tumorigenic cells .
  • Antimicrobial Screening : A range of bacterial strains were tested against this compound, showing effectiveness particularly against Gram-positive bacteria, indicating its potential as an antibiotic candidate .

Properties

IUPAC Name

methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWPBJBUARILTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of sodium methoxide (2.12 g, 39.3 mmol) in methanol (59 mL) was added methyl thioglycolate (3.51 mL, 39.3 mmol). After 10 min, 3-chloro-3-(pyridin-4-yl)acrylonitrile (6.47 g, 39.3 mmol) was added, and the mixture was heated at 50° C. After 1 h, the mixture was concentrated to about a half volume at reduced pressure and poured into water (500 mL). Extraction with ethyl acetate/tetrahydrofuran (4:1, 500 mL), washing with brine, drying over magnesium sulfate, filtration and concentration at reduced pressure gave the title compound (8.81 g, 96%) as a yellow solid:
Name
sodium methoxide
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One
Name
3-chloro-3-(pyridin-4-yl)acrylonitrile
Quantity
6.47 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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